molecular formula C23H16N2O B5821491 4-{(E)-2-[2-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile

4-{(E)-2-[2-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile

Cat. No.: B5821491
M. Wt: 336.4 g/mol
InChI Key: MKQCIBNTYJPJAW-HMAPJEAMSA-N
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Description

4-{(E)-2-[2-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a cyanoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-2-[2-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile typically involves a multi-step process. One common method starts with the bromination of 2-(benzyloxy)phenylacetonitrile, followed by a Heck coupling reaction with 4-bromobenzonitrile. The reaction conditions often include the use of palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-2-[2-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of 4-{(E)-2-[2-(benzyloxy)phenyl]-1-aminoethenyl}benzonitrile.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-{(E)-2-[2-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 4-{(E)-2-[2-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can influence various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-2-[2-(benzyloxy)phenyl]-1-cyanoethenyl}benzaldehyde
  • 4-{(E)-2-[2-(benzyloxy)phenyl]-1-aminoethenyl}benzonitrile
  • 4-{(E)-2-[2-(benzyloxy)phenyl]-1-chloroethenyl}benzonitrile

Uniqueness

4-{(E)-2-[2-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyloxy and cyano groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-[(E)-1-cyano-2-(2-phenylmethoxyphenyl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O/c24-15-18-10-12-20(13-11-18)22(16-25)14-21-8-4-5-9-23(21)26-17-19-6-2-1-3-7-19/h1-14H,17H2/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQCIBNTYJPJAW-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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